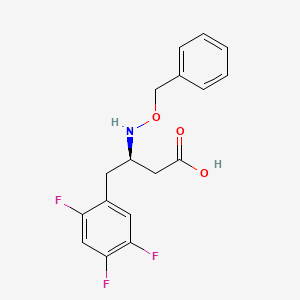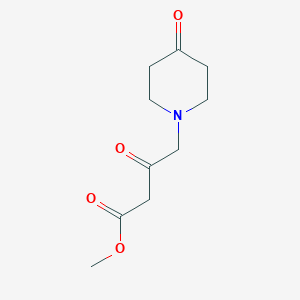
Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate
Descripción general
Descripción
“Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate”, also known as MOB or MOPB, is a chemical compound that belongs to the class of piperidines. It has a molecular formula of C10H15NO4 and a molecular weight of 213.23 g/mol. The IUPAC name for this compound is methyl 4- (4-oxo-1-piperidinyl)butanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3/c1-14-10(13)3-2-6-11-7-4-9(12)5-8-11/h2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate” is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
-
Scientific Field: Medicinal Chemistry
- Application : This compound is used in the synthesis of various pharmaceutical drugs .
- Methods of Application : The specific methods of application can vary depending on the drug being synthesized. For example, it can be used as a building block in the synthesis of razaxaban , a potent inhibitor of blood coagulation factor Xa .
- Results or Outcomes : The results of these syntheses are new drugs with potential therapeutic applications. For instance, razaxaban has been found to be a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa .
-
Scientific Field: Cancer Research
- Application : Derivatives of this compound have been synthesized and evaluated for their growth inhibition in human solid tumor and a human leukemia HL-60 cell lines .
- Methods of Application : The compound is modified to create novel 3-methyl-4-oxo-3,4-dihydroimidazo derivatives . These derivatives are then tested on various human solid tumor and leukemia cell lines .
- Results or Outcomes : Some of these derivatives showed significant antitumor activity. For example, compound IVa showed more activity than the other compounds and the positive control temozolomide .
-
Scientific Field: Cancer Research
- Application : This compound is used in the synthesis of 1,5-Diaryl-3-oxo-1,4-pentadienes .
- Methods of Application : The compound is used as a starting material in the synthesis of these dienes .
- Results or Outcomes : The synthesized compounds were tested in vitro against human malignant cell lines, such as RD (rhabdomyosarcoma), PC3 (prostate cancer), HCT116 (colon cancer), MCF7 (breast cancer), and normal human embryonic kidney (HEK293) cell line .
-
Scientific Field: Medicinal Chemistry
- Application : This compound is used in the synthesis of apixaban, a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .
- Methods of Application : The compound is used as a building block in the synthesis of apixaban .
- Results or Outcomes : The result of this synthesis is a new drug with potential therapeutic applications. For instance, apixaban has been found to be a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa .
-
Scientific Field: Chemical Synthesis
- Application : This compound is often used as a starting material or intermediate in the synthesis of other complex organic compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the target compound being synthesized .
- Results or Outcomes : The results of these syntheses are new organic compounds with potential applications in various fields such as medicinal chemistry, materials science, and more .
-
Scientific Field: Material Science
- Application : Derivatives of this compound have been used in the development of new materials .
- Methods of Application : The compound is chemically modified to create new materials with desired properties .
- Results or Outcomes : The results of these studies are new materials with potential applications in various industries .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-15-10(14)6-9(13)7-11-4-2-8(12)3-5-11/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEZILBDTHHNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CN1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



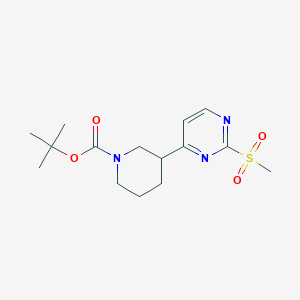
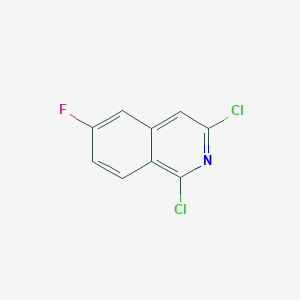
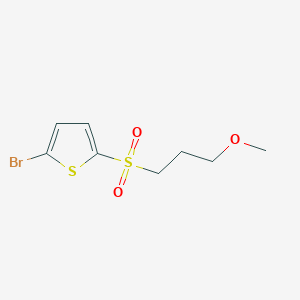
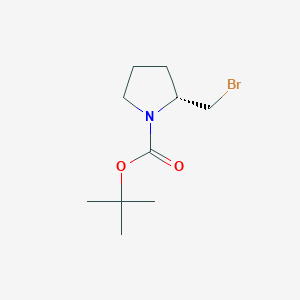
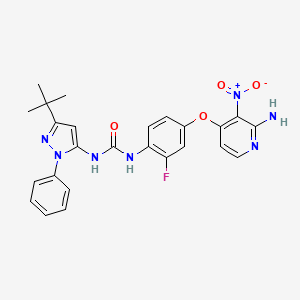

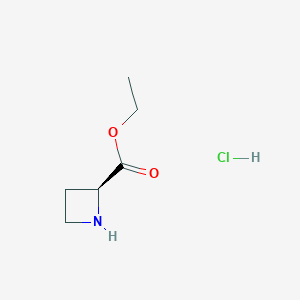
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B1394194.png)
![3-[1-(2-Methoxy-ethyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394196.png)
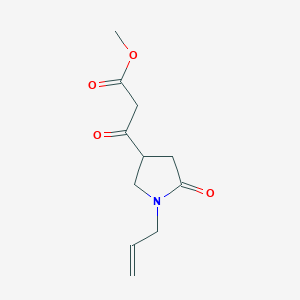
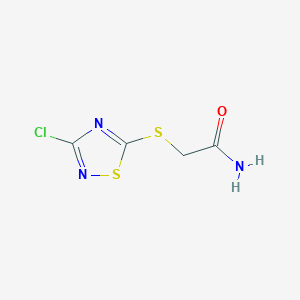
![6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394200.png)

